molecular formula C13H9N5O B12722345 Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- CAS No. 117702-15-5

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl-

Cat. No.: B12722345
CAS No.: 117702-15-5
M. Wt: 251.24 g/mol
InChI Key: GHMFZVLBXXNTMX-UHFFFAOYSA-N
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Description

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl-: is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- typically involves multi-step organic synthesis. Common starting materials might include substituted quinazolines and triazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyridoquinazolines: Similar in structure but may lack the triazole ring.

    Triazoloquinazolines: Similar but may have different substituents.

    Quinazolinones: Lacking the pyrido and triazole rings.

Uniqueness

Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one, 9-methyl- is unique due to its fused ring system, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

117702-15-5

Molecular Formula

C13H9N5O

Molecular Weight

251.24 g/mol

IUPAC Name

6-methyl-2,8,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,4,6,11,14,16-heptaen-9-one

InChI

InChI=1S/C13H9N5O/c1-7-2-5-10-14-8-3-4-9-12(16-17-15-9)11(8)13(19)18(10)6-7/h2-6H,1H3,(H,15,16,17)

InChI Key

GHMFZVLBXXNTMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C4=NNN=C4C=C3)C=C1

Origin of Product

United States

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